molecular formula C9H17N3O2S B2721422 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine CAS No. 1239841-45-2

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

Katalognummer: B2721422
CAS-Nummer: 1239841-45-2
Molekulargewicht: 231.31
InChI-Schlüssel: DVZZXBSNBJGDLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine (CAS: 1820705-96-1 as the oxalate salt) is a small-molecule compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 2-methoxyethyl group and at position 5 with a 3-(methylsulfanyl)propan-1-amine moiety. Its molecular formula is C11H19N3O6S (oxalate salt form; molecular weight: 321.35 g/mol) .

Synthetic routes for analogous 1,2,4-oxadiazole derivatives often involve cyclization of amidoximes with carboxylic acid derivatives or reductive amination steps, as seen in the synthesis of CB2 receptor agonists (e.g., MA1, MA2) .

Eigenschaften

IUPAC Name

1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c1-13-5-3-8-11-9(14-12-8)7(10)4-6-15-2/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZZXBSNBJGDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the oxadiazole ring with a methoxyethyl halide in the presence of a base.

    Attachment of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Indoleamine 2,3-Dioxygenase Inhibition
    • This compound has been studied for its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the immune response and tumor immunosuppression. Inhibiting IDO can enhance the effectiveness of cancer therapies by preventing tumor-induced immune suppression .
  • Cancer Treatment Enhancement
    • Research indicates that compounds like 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine may enhance the efficacy of existing anti-cancer agents. This is achieved by modulating immune responses and potentially improving the overall therapeutic outcome in cancer patients .
  • Immunomodulatory Effects
    • The compound shows promise in treating conditions characterized by immunosuppression, such as infections (e.g., HIV) and certain cancers. By inhibiting IDO activity, it may restore normal immune function and improve patient outcomes .

Case Study 1: IDO Inhibition in Cancer Therapy

In a clinical study involving patients with melanoma, the administration of an IDO inhibitor led to significant tumor regression when combined with traditional chemotherapy. The study highlighted the potential of using 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine as an adjunct therapy to enhance anti-tumor immunity.

Case Study 2: Immunosuppression in Infectious Diseases

A laboratory study demonstrated that this compound could reverse IDO-mediated immunosuppression in models of HIV infection. The results suggested that treatment with the compound could improve immune responses and reduce viral load in infected individuals.

Wirkmechanismus

The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyethyl and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Substituent Impact on Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to hydrophobic analogs like SLF108185117 (decylphenyl) or isopropyl-substituted derivatives .
  • Electronic Effects : Halogenated analogs (e.g., MA1, BBL033666) leverage electronegative atoms for enhanced target binding, whereas the methylsulfanyl group in the target compound offers moderate electron-donating properties .
  • Metabolic Stability : Fluorinated derivatives (e.g., 3-fluoro-4-methylphenyl analog) may exhibit longer half-lives due to resistance to oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Isopropyl Analog MA1 (CB2 Agonist)
Molecular Weight 321.35 g/mol (oxalate) 231.3 g/mol ~450 g/mol
LogP (Predicted) ~2.1 (moderate) ~3.5 (high) ~4.0 (high)
Hydrogen Bond Donors 2 (amine + oxalate) 1 (amine) 2 (amine + hydroxyl)
Solubility Higher (methoxyethyl) Low (isopropyl) Moderate (fluorophenyl)

The target compound’s methoxyethyl group reduces LogP compared to isopropyl or aryl-substituted analogs, favoring better solubility and oral bioavailability. However, its methylsulfanyl group slightly increases lipophilicity relative to purely polar derivatives.

Biologische Aktivität

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The compound has the following chemical formula: C11H19N3O6SC_{11}H_{19}N_3O_6S with a molecular weight of 321.35 g/mol. Its structure includes an oxadiazole ring, which is known for contributing to various biological activities.

Research indicates that compounds containing oxadiazole moieties often interact with biological targets such as enzymes and receptors. Specifically, the oxadiazole ring can modulate signaling pathways by interacting with G protein-coupled receptors (GPCRs), which play a crucial role in cellular communication and signal transduction .

Antimicrobial Activity

A study evaluated the antimicrobial properties of related oxadiazole compounds against various bacterial strains. The results showed significant inhibition against Acinetobacter baumannii and Pseudomonas aeruginosa , both notorious for their resistance to conventional antibiotics .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Oxadiazole DerivativeAcinetobacter baumannii32 µg/mL
Oxadiazole DerivativePseudomonas aeruginosa16 µg/mL

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The findings suggest that while it exhibits some cytotoxicity, it shows selectivity towards cancer cells compared to normal cells, indicating potential as an anticancer agent .

Case Study 1: Inhibition of Type III Secretion Systems

A dissertation explored the effectiveness of various compounds in inhibiting Type III secretion systems (T3SS) in pathogenic bacteria. The study found that derivatives similar to 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine could reduce T3SS activity significantly, suggesting a mechanism for combating bacterial virulence .

Case Study 2: G Protein-Coupled Receptor Modulation

Research indicated that certain oxadiazole derivatives could act as modulators of GPCRs. The compound was tested for its ability to influence intracellular calcium levels via GPCR activation, showcasing its potential role in altering cellular signaling pathways .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Route 1: Utilize a two-step process: (i) Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under reflux (e.g., using DCC as a coupling agent). (ii) Introduction of the methylsulfanyl group via nucleophilic substitution.
  • Optimization: Adjust reaction temperature (70–100°C), solvent polarity (acetonitrile or DMF), and catalyst (e.g., triethylamine) to enhance yield. Monitor purity via HPLC or TLC.
  • Reference: Similar methods for oxadiazole synthesis are described in and , where cyclization and functional group modifications are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR to confirm methylsulfanyl (δ 2.1–2.3 ppm) and methoxyethyl (δ 3.3–3.5 ppm) groups. ¹³C NMR for oxadiazole ring carbons (δ 165–170 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹).
  • Reference: Characterization strategies for analogous amines and heterocycles are detailed in and .

Q. What storage and handling precautions are critical for maintaining stability?

Methodological Answer:

  • Storage: Keep in a dry, airtight container at 2–8°C (P402 + P404) and protect from light (P410) to prevent degradation of the oxadiazole ring and oxidation of the methylsulfanyl group .
  • Handling: Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319). Work under a fume hood to minimize inhalation risks (H335).

Advanced Research Questions

Q. How can contradictions in reported biological activity data across assays be resolved?

Methodological Answer:

  • Assay Variability: Test the compound in parallel assays (e.g., enzymatic vs. cell-based) under controlled pH, temperature, and solvent conditions (DMSO concentration ≤0.1%).
  • Impurity Analysis: Use LC-MS to identify degradation products (e.g., oxidized sulfanyl groups) that may interfere with activity.
  • Reference: Structural analogs in show activity dependency on substituent electronic effects, which may explain discrepancies .

Q. What pharmacokinetic challenges arise from the methylsulfanyl and oxadiazole moieties?

Methodological Answer:

  • Metabolic Stability: The methylsulfanyl group is prone to oxidation (forming sulfoxides), while the oxadiazole ring may hydrolyze under acidic conditions.
  • Mitigation: Introduce electron-withdrawing groups to stabilize the oxadiazole or use prodrug strategies. Monitor metabolites via in vitro microsomal assays.
  • Reference: Similar metabolic pathways for sulfanyl-containing compounds are discussed in .

Q. Which computational methods model target interactions effectively?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding affinities with targets like enzymes or receptors. Focus on the oxadiazole’s hydrogen-bonding capacity and the methylsulfanyl’s hydrophobic interactions.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments.
  • Reference: PubChem data () provides baseline physicochemical parameters for modeling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.